molecular formula C10H8F3NO2 B11876357 7-(Trifluoromethyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione

7-(Trifluoromethyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione

Cat. No.: B11876357
M. Wt: 231.17 g/mol
InChI Key: XRTSWUVHDPBKHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Trifluoromethyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione is a compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis. The trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Trifluoromethyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione typically involves the reaction of 1,3-phenylenediamine with ethyl 4,4,4-trifluoroacetoacetate in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

7-(Trifluoromethyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can be further utilized in different applications.

Scientific Research Applications

7-(Trifluoromethyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. It can inhibit certain enzymes and proteins, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 7-methylamino-4-trifluoromethyl-2[1-(3-azidooxypropyl)]quinoline
  • 7-dimethylamino-4-trifluoromethyl-2[1-(3-azidooxypropyl)]quinoline
  • 8-Methyl-3-trifluoromethyl-5,6,7,8-tetrahydro-[1, 2, 4]-triazolo[4,3-a]pyrazine

Uniqueness

7-(Trifluoromethyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione is unique due to its specific structural features, including the trifluoromethyl group and the quinoline core. These features contribute to its enhanced chemical stability, biological activity, and versatility in various applications compared to other similar compounds .

Properties

Molecular Formula

C10H8F3NO2

Molecular Weight

231.17 g/mol

IUPAC Name

7-(trifluoromethyl)-1,6,7,8-tetrahydroquinoline-2,5-dione

InChI

InChI=1S/C10H8F3NO2/c11-10(12,13)5-3-7-6(8(15)4-5)1-2-9(16)14-7/h1-2,5H,3-4H2,(H,14,16)

InChI Key

XRTSWUVHDPBKHB-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1NC(=O)C=C2)C(F)(F)F

Origin of Product

United States

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